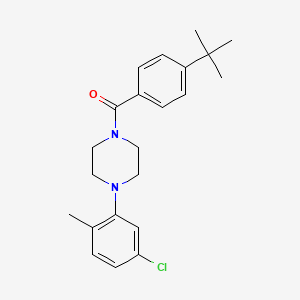

![molecular formula C12H22N2O3 B2952977 Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate CAS No. 2243508-68-9](/img/structure/B2952977.png)

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

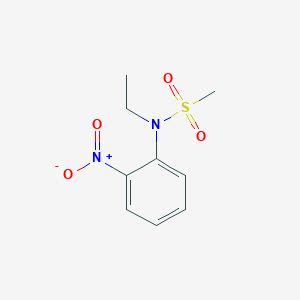

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by its IUPAC name, tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate .

Molecular Structure Analysis

The molecular structure of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is characterized by a spirocyclic structure, which includes a seven-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight of this compound is 242.32 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

Synthesis Routes

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate and related compounds are synthesized through efficient and scalable routes, contributing to novel compounds that access chemical spaces complementary to piperidine ring systems. These synthetic pathways enable selective derivatization on azetidine and cyclobutane rings, offering a versatile entry into diverse chemical structures (Meyers et al., 2009).

Reagent Development

New reagents have been developed for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines, such as tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD). These reagents facilitate the preparation of N-Boc-amino acids and their esters, enhancing synthetic efficiency and purity without racemization (Rao et al., 2017).

Biological Activity Studies

Anti-coronavirus Activity

Derivatives of spirocyclic compounds, including those related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, have been synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Certain derivatives demonstrated inhibition of coronavirus replication, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).

Conformational and Structural Analysis

Crystal Structure Analysis

The crystal structures of compounds related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate have been reported, providing insights into their molecular symmetry and conformation. For example, the structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and chair conformation, offering a foundation for further structural and conformational studies (Dong et al., 1999).

Advanced Synthetic Applications

Cascade Reactions

Photoredox-catalyzed cascade reactions involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate have established new pathways for assembling a range of 3-aminochromones under mild conditions. This demonstrates the utility of tert-butyl carbamate derivatives in complex synthetic sequences, expanding their applications in organic synthesis (Wang et al., 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(13-7-9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTAOVRUTRYISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCOC2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)

![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)

![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)

![3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2952911.png)

![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952916.png)